N-(嘧啶-2-基)哌啶-4-甲酰胺二盐酸盐

描述

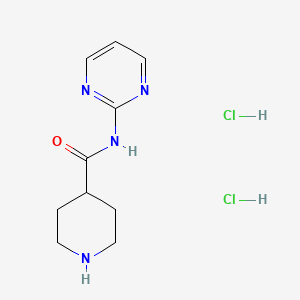

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学研究

该化合物在药理学研究中得到应用,因为它具有作为生化工具的潜力。它可用于研究类似结构参与的生物途径和分子机制。 例如,含有嘧啶部分的化合物经常被研究作为激酶抑制剂,激酶抑制剂在癌症治疗的发展中至关重要 .

蛋白质组学研究

在蛋白质组学中,该化合物可用于研究蛋白质相互作用和修饰。 它与特定蛋白质结合或干扰蛋白质-蛋白质相互作用的能力使其成为阐明蛋白质功能和途径的有用探针 .

抗癌药物开发

由于存在嘧啶部分,嘧啶部分在许多抗癌剂中都很常见,因此该化合物在开发新型抗癌药物方面特别令人感兴趣。 它可用于研究其在各种癌症模型中的功效和安全性,为药物发现的早期阶段做出贡献 .

作用机制

Target of Action

The primary target of N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化分析

Biochemical Properties

Piperidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Piperidine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride features both a pyrimidine and a piperidine ring, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of derivatives with potential therapeutic applications.

The biological activity of N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is primarily attributed to its interaction with DNA. The compound binds to DNA, altering its structure and inhibiting replication processes. This inhibition is crucial for preventing tumor cell growth and proliferation. Additionally, it interferes with angiogenesis, which is essential for tumor development.

Biological Activity Overview

The compound has been studied for its pharmacological effects, particularly in the context of cancer treatment. Here are some key findings:

| Activity | Description |

|---|---|

| Anti-cancer Properties | Demonstrated inhibition of tumor cell growth by disrupting DNA replication and transcription processes. |

| Angiogenesis Inhibition | Interferes with new blood vessel formation, crucial for tumor survival. |

| DNA Interaction | Alters DNA structure, leading to reduced replication rates in cancer cells. |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride in various experimental settings:

- In Vitro Studies : Research indicated that the compound effectively inhibited cell proliferation in various cancer cell lines through mechanisms involving DNA binding and angiogenesis disruption. For instance, it showed significant activity against breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase .

- In Vivo Studies : Animal models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups. In particular, it was effective in xenograft models where human tumors were implanted in mice .

- Comparative Analysis : When compared to similar compounds lacking the pyrimidine moiety, N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride exhibited enhanced biological activity, underscoring the importance of its unique structure.

属性

IUPAC Name |

N-pyrimidin-2-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZKXBCQYOMYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。